N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a propoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Propoxybenzamide Moiety: The propoxybenzamide group is synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating conditions like cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the central nervous system to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-3-((piperidin-1-yl)ethyl)thiazolidin-4-one: Known for its antiglioma activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H32N2O3/c1-3-17-29-22-13-9-20(10-14-22)24(27)25-18-23(26-15-5-4-6-16-26)19-7-11-21(28-2)12-8-19/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |
InChI Key |
KBMRULHOPKMGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.